An In-depth Technical Guide to the Physicochemical Properties of N-butylisatin
An In-depth Technical Guide to the Physicochemical Properties of N-butylisatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butylisatin, a derivative of the versatile heterocyclic compound isatin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of N-butylisatin, including its structural, physical, and spectral characteristics. Detailed methodologies for its synthesis and characterization are presented, alongside an exploration of its biological significance, particularly its role as a microtubule-destabilizing agent with cytotoxic effects on cancer cells. This document aims to serve as a vital resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into this promising compound.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an alkyl group at the N1 position of the isatin scaffold, as seen in N-butylisatin, can significantly modulate its physicochemical properties and biological efficacy. Understanding these properties is paramount for the rational design and development of new therapeutic agents. This guide focuses on the detailed characterization of N-butylisatin, providing a foundational dataset for future research endeavors.
Physicochemical Properties
The fundamental physicochemical properties of N-butylisatin are summarized in the table below, providing a quick reference for its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 203.24 g/mol | [1][2][3][4] |
| Boiling Point | 332.6 °C at 760 mmHg | [3][5] |
| Density | 1.173 g/cm³ | [3][5] |
| Physical State | Not explicitly stated, likely a solid at room temperature based on related compounds. | |
| Melting Point | Data not available in the searched sources. |
Solubility Profile
| Solvent | Predicted Solubility |
| Water | Sparingly soluble to insoluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Chloroform | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Hexane | Sparingly soluble to insoluble |
This predicted solubility is based on the general principle that "like dissolves like." N-butylisatin possesses both polar (dicarbonyl) and nonpolar (butyl chain, benzene ring) regions, suggesting good solubility in moderately polar to polar aprotic organic solvents.
Synthesis of N-butylisatin
The primary synthetic route to N-butylisatin is through the N-alkylation of isatin. This method is efficient and utilizes commercially available starting materials.[1][2]
Experimental Protocol: N-Alkylation of Isatin
Reaction Scheme:
Caption: Synthesis of N-butylisatin via N-alkylation of isatin.
Materials:
-
Isatin
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add N,N-dimethylformamide (DMF).
-
Add potassium carbonate to the DMF and stir the suspension at room temperature.
-
Add isatin to the mixture and continue stirring for approximately 45 minutes.
-
Add 1-bromobutane to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of N-butylisatin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for N-butylisatin were not found in the searched literature, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the structure and data from related compounds.
Table 5.1.1: Predicted ¹H NMR Spectral Data for N-butylisatin
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.6 - 7.8 | m | 2H | Aromatic protons (positions 4 and 7) |
| ~ 7.1 - 7.3 | m | 2H | Aromatic protons (positions 5 and 6) |
| ~ 3.7 | t | 2H | N-CH₂- |
| ~ 1.6 - 1.8 | m | 2H | -CH₂-CH₂-CH₂-CH₃ |
| ~ 1.3 - 1.5 | m | 2H | -CH₂-CH₂-CH₃ |
| ~ 0.9 | t | 3H | -CH₃ |
Table 5.1.2: Predicted ¹³C NMR Spectral Data for N-butylisatin
| Chemical Shift (δ, ppm) | Assignment |
| ~ 183 | C=O (C3) |
| ~ 158 | C=O (C2) |
| ~ 150 | Quaternary aromatic carbon (C7a) |
| ~ 138 | Aromatic CH (C5) |
| ~ 125 | Aromatic CH (C6) |
| ~ 123 | Aromatic CH (C4) |
| ~ 117 | Quaternary aromatic carbon (C3a) |
| ~ 110 | Aromatic CH (C7) |
| ~ 40 | N-CH₂- |
| ~ 29 | -CH₂-CH₂-CH₂-CH₃ |
| ~ 20 | -CH₂-CH₂-CH₃ |
| ~ 13 | -CH₃ |
Note: Predicted chemical shifts are estimations and may vary depending on the solvent and other experimental conditions. A known ¹³C NMR spectrum was recorded in DMSO-d₆.
Infrared (IR) Spectroscopy
The IR spectrum of N-butylisatin is expected to show characteristic absorption bands for its functional groups.
Table 5.2.1: Predicted IR Absorption Bands for N-butylisatin
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch |
| ~ 1730 | Strong | C=O stretch (ketone at C3) |
| ~ 1610 | Strong | C=O stretch (amide at C2) |
| ~ 1470 | Medium | Aromatic C=C stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of N-butylisatin would be expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 5.3.1: Predicted Mass Spectrometry Data for N-butylisatin
| m/z | Interpretation |
| 203 | [M]⁺, Molecular ion |
| 175 | [M - CO]⁺ |
| 146 | [M - C₄H₉]⁺ |
| 118 | [146 - CO]⁺ |
| 90 | [118 - CO]⁺ |
| 57 | [C₄H₉]⁺ |
Biological Activity and Signaling Pathways
N-alkylisatin derivatives have demonstrated significant potential as anticancer agents. Their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.
Cytotoxicity and Anticancer Effects
Studies on various N-alkylisatins have shown potent cytotoxic activity against a range of human cancer cell lines, including leukemia and lymphoma.[6] This cytotoxicity is attributed to their ability to inhibit tubulin polymerization.
Mechanism of Action: Inhibition of Tubulin Polymerization
N-alkylisatins act as microtubule-destabilizing agents. They bind to tubulin, the protein subunit of microtubules, at or near the colchicine binding site, thereby preventing its polymerization into microtubules.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.
Signaling Pathway for N-alkylisatin-Induced Apoptosis
The inhibition of tubulin polymerization by N-alkylisatins triggers a cascade of events leading to programmed cell death (apoptosis).
Caption: Proposed signaling pathway for N-butylisatin-induced apoptosis.
This pathway illustrates that N-butylisatin binding to tubulin inhibits microtubule formation, leading to cell cycle arrest at the G2/M phase. This arrest subsequently activates the executioner caspases 3 and 7, culminating in apoptotic cell death.[6]
Conclusion
N-butylisatin is a synthetically accessible derivative of isatin with promising potential as a microtubule-destabilizing agent. This guide has summarized its key physicochemical properties, provided a detailed synthesis protocol, and outlined its mechanism of biological action. While further experimental data, particularly comprehensive spectral and solubility analyses, are required for a complete profile, the information presented herein provides a solid foundation for researchers to build upon in the exploration of N-butylisatin and related compounds as potential therapeutic agents. The elucidated cytotoxic mechanism offers a clear direction for future studies in cancer research and drug development.
References
- 1. 1-Butyl-1H-indole-2,3-dione|Isatin Derivative|RUO [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. 1-Butyl-1H-indole-2,3-dione | CAS 4290-91-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 1-BUTYL-1H-INDOLE-2,3-DIONE synthesis - chemicalbook [chemicalbook.com]
- 5. N-alkylisatin-based microtubule destabilizers bind to the colchicine site on tubulin and retain efficacy in drug resistant acute lymphoblastic leukemia cell lines with less in vitro neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-alkylisatin-based microtubule destabilizers bind to the colchicine site on tubulin and retain efficacy in drug resistant acute lymphoblastic leukemia cell lines with less in vitro neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
